Proton Affinity: Meta- vs Para-Chloro Comparison
The substitution pattern of chlorine on the phenylalanine ring significantly alters the molecule's proton affinity (PA), a key determinant of its gas-phase basicity and ionization behavior in mass spectrometry. Direct comparative analysis using the extended kinetic method revealed that meta-chlorophenylalanine possesses a lower PA than its para-chlorinated counterpart [1].
Para-Cl PA: 904.9 ± 3.1 kJ·mol⁻¹
Δ = −15.9 kJ·mol⁻¹
| Evidence Dimension | Absolute Proton Affinity (PA) |
|---|---|
| Target Compound Data | 889.0 ± 2.8 kJ·mol⁻¹ |
| Comparator Or Baseline | para-chlorophenylalanine: 904.9 ± 3.1 kJ·mol⁻¹; phenylalanine: 907.9 ± 2.3 kJ·mol⁻¹ |
| Quantified Difference | The 3-chloro (meta) derivative exhibits a PA that is 15.9 kJ·mol⁻¹ lower than the 4-chloro (para) analog. |
| Conditions | Extended kinetic method with full entropy analysis; gas-phase measurements. |
Why This Matters
This difference confirms that the meta-chloro analog is less basic in the gas phase than the para-chloro analog, which can directly impact its fragmentation patterns in LC-MS/MS and its suitability for analytical method development.
- [1] Shin, J.-W. Extended kinetic method study of the effect of ortho-, meta-, and para-chlorination on the proton affinity of phenylalanine with full entropy analysis. J. Phys. Org. Chem. 2019, 32(7), e3966. https://doi.org/10.1002/poc.3966. View Source
